3-(Hydroxymethyl)benzoic acid

Descripción

Overview of Benzoic Acid Derivatives in Contemporary Chemical Research

Benzoic acid and its derivatives are a class of organic compounds fundamental to various sectors of chemical research and industry. ontosight.aiontosight.ai Structurally characterized by a benzene (B151609) ring attached to a carboxyl group, these compounds serve as versatile scaffolds and building blocks in the synthesis of a wide array of more complex molecules. ontosight.airesearchgate.net Their utility spans from pharmaceuticals and agrochemicals to dyes and polymers. ontosight.aichemimpex.com

The reactivity of the benzoic acid moiety, combined with the diverse functionalities that can be introduced onto the benzene ring, allows for a broad spectrum of chemical modifications. ontosight.ai These modifications can tune the molecule's physical and chemical properties, such as acidity, solubility, and reactivity, to suit specific applications. researchgate.net For instance, the addition of electron-withdrawing or donating groups can significantly alter the acidity of the carboxylic acid. researchgate.net

In the pharmaceutical industry, benzoic acid derivatives are integral to the structure of numerous drugs, including anesthetics and diuretics. researchgate.net They are also widely used as preservatives in food and cosmetic products due to their antimicrobial properties. ijcrt.orgresearchgate.net The ability to inhibit the growth of bacteria, yeasts, and molds is a key feature exploited in these applications. ijcrt.org Furthermore, ongoing research continues to uncover novel biological activities of benzoic acid derivatives, including anti-inflammatory, antioxidant, and anticancer properties. ijcrt.orgresearchgate.net

Positioning of 3-(Hydroxymethyl)benzoic Acid within Modern Organic Synthesis and Biological Inquiry

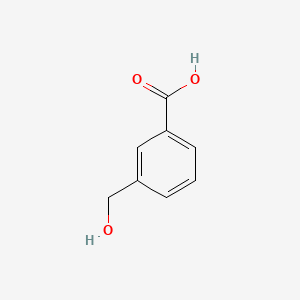

Within the large family of benzoic acid derivatives, this compound holds a position of notable interest for both organic synthesis and biological research. ontosight.ai Its structure is distinguished by the presence of two key functional groups attached to the benzene ring at the meta-position: a carboxylic acid group (-COOH) and a hydroxymethyl group (-CH2OH). ontosight.ai This bifunctional nature makes it a valuable intermediate and building block in synthetic chemistry. chemimpex.comontosight.aicymitquimica.com

The carboxylic acid and hydroxymethyl groups offer two distinct sites for chemical reactions, enhancing its versatility. ontosight.ai The carboxylic acid can undergo esterification or amidation, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or participate in substitution reactions. smolecule.com This dual reactivity allows for the construction of more complex molecules with specific functionalities, making it a key component in the synthesis of pharmaceuticals and specialty polymers. chemimpex.com

From a biological perspective, this compound and its derivatives are subjects of ongoing investigation. The presence of both a hydrogen-bond-donating hydroxymethyl group and a hydrogen-bond-accepting carboxylic acid group suggests potential interactions with biological macromolecules like enzymes and proteins. cymitquimica.com Researchers are exploring its potential applications in biochemical research to study metabolic pathways and enzyme interactions. chemimpex.com

Review of Foundational Studies and Current Research Landscape Pertaining to this compound

Initial interest in this compound stemmed from its utility as a versatile chemical intermediate. Various synthetic routes have been developed for its preparation, often involving the oxidation of suitable precursors. ontosight.ai Its unique structural features have made it a valuable component in the development of new materials, such as polymers and coatings, where its functional groups contribute to specific physical and chemical properties. chemimpex.comontosight.ai

Current research continues to build upon this foundation, with a significant focus on its applications in medicinal chemistry and materials science. In pharmaceutical development, it serves as a crucial intermediate in the synthesis of novel therapeutic agents, where it can be modified to enhance drug efficacy and stability. chemimpex.com For example, derivatives of the related 3-hydroxybenzoic acid have been synthesized and investigated for their antibacterial activities. researchgate.netrasayanjournal.co.in

In the realm of materials science, this compound is utilized in the production of specialty polymers, contributing to materials with improved thermal and mechanical properties. chemimpex.com Its ability to act as a monomer or a cross-linking agent is particularly valuable in this context. The ongoing exploration of this compound's properties and reactivity ensures its continued relevance in advancing chemical research and product development. chemimpex.com

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 110-117 °C |

| CAS Number | 28286-79-5 |

| PubChem CID | 185629 |

Sources: chemimpex.comcymitquimica.comnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

3-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKBFIOAEPCADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182535 | |

| Record name | Benzoic acid, 3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28286-79-5 | |

| Record name | Benzoic acid, 3-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028286795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Hydroxymethyl Benzoic Acid and Its Analogues

Strategic Synthesis of 3-(Hydroxymethyl)benzoic Acid

The preparation of this compound can be achieved through several distinct pathways, each starting from different aromatic precursors. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Oxidative methods typically involve the selective oxidation of a methyl group on an aromatic precursor. A common starting material for this approach is m-cresol (B1676322). The direct oxidation of m-cresol can yield 3-hydroxybenzoic acid, which would then require further steps to introduce the hydroxymethyl group. guidechem.com A more direct precursor, 3-methylbenzoic acid, can be selectively oxidized at the benzylic position.

Alkyl arenes can be oxidized to benzoic acids using various reagents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃/H₂SO₄). imperial.ac.uk However, to achieve partial oxidation to the alcohol, milder and more selective conditions are necessary. The controlled aerobic oxidation of substituted toluenes to their corresponding carboxylic acids has been investigated using cobalt-based catalysts in the presence of a radical initiator. organic-chemistry.org Achieving the intermediate alcohol, this compound, requires careful control of reaction conditions to prevent over-oxidation to the dicarboxylic acid.

Another oxidative strategy involves the hydroxymethylation of an arene substrate using paraformaldehyde, followed by concurrent selective oxidation of the resulting intermediate carbinol to an aldehyde using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). researchgate.netelsevierpure.com While this method typically targets the synthesis of aromatic aldehydes, modification of the workup could potentially isolate the intermediate hydroxymethyl compound.

| Precursor | Oxidizing Agent/Catalyst | Product | Key Features |

| m-Cresol | Multi-metal catalyst | 3-Hydroxybenzoic Acid | A common industrial method, though it requires subsequent steps to form the hydroxymethyl group. guidechem.com |

| 3-Methylbenzoic Acid | Mild Oxidizing Agents | This compound | Requires precise control to prevent over-oxidation to isophthalic acid. |

| Benzene (B151609) Derivatives | Paraformaldehyde/DDQ | Aromatic Aldehydes | An acid-catalyzed hydroxymethylation followed by in-situ oxidation; the intermediate alcohol is transient. elsevierpure.com |

This table is interactive and can be sorted by column.

Reduction-based strategies are a common and effective means of synthesizing this compound. These methods typically start with a precursor where the carbon atom of the future hydroxymethyl group is at a higher oxidation state, such as in an aldehyde or an ester.

One of the most straightforward methods is the selective reduction of one of the two ester groups in dimethyl isophthalate. Reagents like lithium aluminium hydride (LiAlH₄) are powerful reducing agents capable of reducing esters to primary alcohols. imperial.ac.uk To achieve mono-reduction, careful control of stoichiometry and reaction conditions is essential. Borane (BH₃) is another effective reagent that can selectively reduce carboxylic acids in the presence of esters. imperial.ac.uk

Alternatively, starting from 3-formylbenzoic acid, the aldehyde group can be selectively reduced to a hydroxymethyl group. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent often used for this transformation, as it typically does not reduce the carboxylic acid group under standard conditions.

| Precursor | Reducing Agent | Product | Key Features |

| Dimethyl isophthalate | LiAlH₄ (controlled stoichiometry) | Methyl 3-(hydroxymethyl)benzoate | Requires careful control to avoid reduction of both ester groups. The product requires subsequent hydrolysis. imperial.ac.uk |

| 3-Formylbenzoic acid | NaBH₄ | This compound | Selective reduction of the aldehyde in the presence of a carboxylic acid. |

| 3-Carboxybenzoic acid | Borane (B₂H₆) | This compound | Borane selectively reduces carboxylic acids over many other functional groups. imperial.ac.uk |

This table is interactive and can be sorted by column.

Functional group interconversion (FGI) is a key strategy in multi-step organic synthesis. ub.edu In the context of this compound, FGI is most commonly employed in the final step of a synthetic sequence, such as the hydrolysis of an ester.

For instance, if the synthesis yields methyl 3-(hydroxymethyl)benzoate, a simple acid- or base-catalyzed hydrolysis will convert the methyl ester into the desired carboxylic acid. rasayanjournal.co.in Base-catalyzed hydrolysis using aqueous sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, is a common and high-yielding procedure. rasayanjournal.co.in

| Starting Material | Reagents | Product | Transformation |

| Methyl 3-(hydroxymethyl)benzoate | 1. Aq. KOH / MeOH2. Dil. HCl | This compound | Ester Hydrolysis rasayanjournal.co.in |

| 3-Cyanobenzyl alcohol | 1. Aq. NaOH, heat2. H₃O⁺ | This compound | Nitrile Hydrolysis |

| 3-(Bromomethyl)benzoic acid | Aq. NaHCO₃, heat | This compound | Nucleophilic Substitution |

This table is interactive and can be sorted by column.

Synthesis of Substituted this compound Derivatives

Derivatives of this compound, particularly halogenated analogues, are important intermediates. Their synthesis requires regioselective methods to install the halogen at the desired position on the aromatic ring.

The directing effects of the carboxyl and hydroxymethyl groups on the aromatic ring influence the position of electrophilic halogenation. Both are meta-directing groups. However, the carboxylic acid group is strongly deactivating, while the hydroxymethyl group is weakly deactivating. In electrophilic aromatic substitution, substitution will occur meta to both groups, which would place the incoming electrophile at the 5-position. For substitution at other positions, a more complex, multi-step synthesis starting from a differently substituted precursor is typically required.

For example, the synthesis of 3-Bromo-5-(hydroxymethyl)benzoic acid can be envisioned through the direct bromination of this compound. chemscene.com Similarly, 3-Chloro-5-(hydroxymethyl)benzoic acid can be prepared via chlorination. chemscene.com

The introduction of fluorine atoms into the benzoic acid structure can significantly alter its chemical and physical properties, such as acidity and lipophilicity. The synthesis of fluorinated derivatives of this compound can be challenging due to the high reactivity of fluorinating agents.

Direct fluorination using electrophilic fluorinating agents is one possible route. However, controlling the regioselectivity can be difficult. A more common approach is to start with a pre-fluorinated building block. ossila.com For example, starting from a fluorinated toluene (B28343) derivative, one could perform a sequence of oxidation and reduction steps similar to those described for the non-fluorinated parent compound.

Another powerful method is the Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, prepared from the corresponding aniline, to install a fluorine atom. This allows for precise control over the fluorine atom's location.

| Target Compound | Synthetic Strategy | Precursor Example | Key Features |

| 5-Fluoro-3-(hydroxymethyl)benzoic acid | Electrophilic Fluorination | This compound | Regioselectivity can be an issue. |

| 4-Fluoro-3-(hydroxymethyl)benzoic acid | Multi-step synthesis from a fluorinated precursor | 4-Fluoro-3-methylbenzoic acid | Involves selective reduction of the carboxylic acid or functionalization of the methyl group. ossila.com |

| 2-Fluoro-3-(hydroxymethyl)benzoic acid | Diazotization-Fluorination (Schiemann Reaction) | 2-Amino-3-methylbenzoic acid | Provides excellent regiocontrol but requires multiple steps. |

This table is interactive and can be sorted by column.

Esterification and Etherification of the Hydroxymethyl and Carboxylic Acid Functions

The presence of both a carboxylic acid and a hydroxymethyl group on this compound allows for selective functionalization through esterification and etherification reactions. These transformations are fundamental in creating a diverse array of analogues with modified physicochemical properties.

Esterification of the carboxylic acid moiety is commonly achieved through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comtcu.edu This equilibrium-driven reaction can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed. tcu.edu For instance, the esterification of benzoic acid with methanol, catalyzed by sulfuric acid, is a well-established procedure. tcu.edu Lewis acids like magnesium perchlorate (B79767) and copper triflate have also been shown to catalyze the esterification of carboxylic acids efficiently. organic-chemistry.org Furthermore, solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10, have been employed for the solvent-free esterification of substituted benzoic acids, offering a greener alternative to traditional methods. ijstr.orgepa.gov The reaction of carboxylic acids with alkyl halides under electroreduction conditions also provides a route to esters. researchgate.net A study on the synthesis of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid demonstrated the successful esterification of 3-hydroxybenzoic acid. nih.gov

The hydroxymethyl group can also undergo esterification. In one study, novel hybrid derivatives of 3-hydroxybenzoic acid were synthesized where the hydroxyl group was esterified. rasayanjournal.co.in

Etherification of the hydroxymethyl group is typically accomplished via the Williamson ether synthesis, a reaction that involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. masterorganicchemistry.com Strong bases like sodium hydride are often used to generate the alkoxide. This SN2 reaction is most effective with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com A procedure for the etherification of 3-hydroxy methyl benzoate (B1203000) with various alkyl halides has been described, which proceeds under reflux conditions in the presence of potassium carbonate in acetone. rasayanjournal.co.in

Table 1: Examples of Esterification and Etherification Reactions of Benzoic Acid Analogues

| Reactant | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Benzoic Acid | Methanol, H₂SO₄ | Methyl Benzoate | Fischer Esterification | tcu.edu |

| 3-Hydroxybenzoic Acid | Various Alcohols, H₂SO₄ | 3-Hydroxybenzoate Esters | Fischer Esterification | nih.gov |

| 3-Hydroxy Methyl Benzoate | Alkyl Halides, K₂CO₃, Acetone | 3-Alkoxy Methyl Benzoate | Williamson Ether Synthesis | rasayanjournal.co.in |

| Benzoic Acid | Alkyl Halides, Electroreduction | Benzoate Esters | Nucleophilic Substitution | researchgate.net |

Diels-Alder Cycloaddition Approaches to Benzoic Acid Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings, including substituted cyclohexene (B86901) derivatives that can be precursors to aromatic compounds. mdpi.com This reaction offers high regio- and stereoselectivity, making it valuable in the synthesis of complex molecules. princeton.edu While a direct synthesis of this compound via a Diels-Alder reaction is not commonly reported, the strategy can be employed to construct the substituted benzene ring system found in its analogues.

The general approach involves the reaction of a suitably substituted diene with a dienophile, followed by an aromatization step to yield the benzoic acid derivative. The substituents on the diene and dienophile determine the substitution pattern of the final aromatic product. For instance, the reaction can be used to create complex polycyclic compounds. nih.gov The intramolecular version of the Diels-Alder reaction is particularly useful for constructing bicyclic systems. researchgate.net The versatility of the Diels-Alder reaction has been demonstrated in the total synthesis of numerous natural products. princeton.edu

Birch Reductive Alkylation of Methyl m-(Hydroxymethyl)benzoate Derivatives

The Birch reduction is a classic organic reaction that reduces aromatic rings to 1,4-cyclohexadienes using an alkali metal (like lithium or sodium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.org A significant extension of this reaction is the Birch reductive alkylation, where the intermediate enolate is trapped with an electrophile, such as an alkyl halide.

A key study demonstrated the successful Birch reductive alkylation of methyl m-(hydroxymethyl)benzoate derivatives. nih.govfigshare.com This process, using lithium in a mixture of ammonia and tetrahydrofuran (B95107) with tert-butyl alcohol, allows for the reduction and subsequent alkylation of the aromatic ring without significant loss of the benzylic oxygen substituent. nih.govfigshare.com This is in contrast to the ortho- and para-isomers, where the benzylic oxygen is often cleaved under the reaction conditions. nih.govfigshare.com The mechanism involves the formation of a radical anion, which is then protonated and further reduced to a carbanion that can be alkylated. nih.gov The regioselectivity of the reduction is influenced by the electronic nature of the substituents on the aromatic ring. wikipedia.org

Table 2: Birch Reductive Alkylation of Methyl m-(Hydroxymethyl)benzoate Derivatives

| Substrate | Conditions | Major Product(s) | Key Finding | Reference |

|---|---|---|---|---|

| Methyl m-(hydroxymethyl)benzoate | Li, NH₃, THF, t-BuOH, then RX | Reductive alkylation products | Benzylic oxygen is retained | nih.gov, figshare.com |

| Methyl o-(hydroxymethyl)benzoate | Li, NH₃, THF, t-BuOH, then RX | Products of benzylic oxygen cleavage | Significant loss of benzylic oxygen | nih.gov, figshare.com |

| Methyl p-(hydroxymethyl)benzoate | Li, NH₃, THF, t-BuOH, then RX | Products of benzylic oxygen cleavage | Significant loss of benzylic oxygen | nih.gov, figshare.com |

Catalytic Systems in the Synthesis of this compound Analogues

Modern synthetic chemistry heavily relies on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound analogues has benefited from the application of various catalytic methods, including palladium-catalyzed cross-coupling reactions, Lewis acid catalysis, and biocatalysis.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki–Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly versatile for creating biaryl structures and introducing substituents onto aromatic rings. tcichemicals.com This reaction is tolerant of a wide range of functional groups, making it suitable for the synthesis of complex molecules. nih.govnih.gov

In the context of this compound analogues, the Suzuki-Miyaura reaction can be used to introduce various aryl or alkyl groups onto the benzene ring. For example, a bromo-substituted derivative of this compound could be coupled with a boronic acid to generate a more complex analogue. The reaction typically employs a palladium catalyst, a base, and a suitable solvent system. rsc.org This methodology has been widely applied in the synthesis of flavonoids and other biologically active compounds. nih.gov

Lewis Acid Catalysis in Functionalization Reactions

Lewis acids play a crucial role in a variety of organic transformations by activating electrophiles and promoting bond formation. In the context of this compound, Lewis acids can catalyze reactions at both the carboxylic acid and hydroxymethyl functional groups.

As mentioned previously, Lewis acids such as magnesium perchlorate and copper(II) triflate have been shown to be effective catalysts for the esterification of carboxylic acids. organic-chemistry.org Another relevant transformation is the Lewis acid-promoted Pinner reaction, which provides a mild and chemoselective route to carboxylic esters from alcohols and nitriles. beilstein-journals.org This reaction can be particularly useful for the selective esterification of the hydroxymethyl group in the presence of the carboxylic acid.

Biocatalytic and Enzymatic Synthetic Pathways

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit excellent chemo-, regio-, and stereoselectivity.

A potential biocatalytic route to this compound involves the reduction of 3-formylbenzoic acid. sigmaaldrich.com Carboxylate reductases (CARs) are a class of enzymes that can catalyze the reduction of carboxylic acids to aldehydes. researchgate.net While the direct reduction of the carboxylic acid of 3-formylbenzoic acid to an aldehyde is a known enzymatic transformation, further reduction of the formyl group to a hydroxymethyl group can be achieved using alcohol dehydrogenases. A review of biocatalytic carboxylate reduction indicates that various benzoic acid derivatives are viable substrates for CARs. researchgate.net Furthermore, benzoic acid decarboxylases have been studied for their ability to catalyze the regioselective carboxylation of phenols, suggesting the potential for enzymatic manipulation of the carboxylic acid group. rsc.org

Chemical Reactivity and Mechanistic Investigations of 3 Hydroxymethyl Benzoic Acid

Exploration of Substitution Reactions on the Aromatic Ring

The aromatic ring of 3-(Hydroxymethyl)benzoic acid is subject to electrophilic aromatic substitution reactions, with the regiochemical outcome dictated by the directing effects of the two substituents: the carboxyl group (-COOH) and the hydroxymethyl group (-CH₂OH). youtube.comchegg.comwikipedia.org

Directing Effects : The carboxyl group is an electron-withdrawing group and, consequently, a deactivating and meta-directing substituent. youtube.com Conversely, the hydroxymethyl group is a weakly activating, ortho, para-directing group.

In electrophilic aromatic substitution, the positions on the ring are influenced as follows:

Positions ortho to -CH₂OH : C2 and C4

Position para to -CH₂OH : C6

Positions meta to -COOH : C5

The directing effects of the two groups are therefore in conflict. The carboxyl group deactivates the ring, making substitution reactions require harsher conditions than for benzene (B151609) itself. youtube.com The outcome of a reaction, such as halogenation or nitration, would likely result in a mixture of products, with substitution occurring at positions C4 and C6, which are ortho and para to the activating hydroxymethyl group, and also at C5, which is meta to the deactivating carboxyl group. For instance, bromination in the presence of a Lewis acid catalyst like ferric bromide would be expected to yield a mixture of bromo-substituted derivatives. youtube.com

| Position | Relation to -CH₂OH | Relation to -COOH | Expected Reactivity |

| C2 | Ortho | Ortho | Sterically hindered, less favored |

| C4 | Ortho | Meta | Activated by -CH₂OH, not deactivated by -COOH |

| C5 | Meta | Meta | Deactivated by both groups, less favored |

| C6 | Para | Ortho | Activated by -CH₂OH, sterically accessible |

Oxidation and Reduction Potentials of the Carboxylic Acid and Hydroxymethyl Moieties

The two functional groups on this compound exhibit distinct behaviors under oxidative and reductive conditions. youtube.com

The hydroxymethyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) can oxidize the benzylic carbon, converting the -CH₂OH group first to an aldehyde and subsequently to a carboxylic acid. libretexts.orgmsu.edu This would result in the formation of isophthalic acid (benzene-1,3-dicarboxylic acid).

The carboxylic acid group is generally resistant to oxidation under typical conditions. However, it can be reduced. Reduction of carboxylic acids typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄), which would reduce the -COOH group to a primary alcohol (-CH₂OH). This process would also reduce any ester derivatives. organic-chemistry.org

Gold has been identified as an effective electrocatalyst for this reaction, exhibiting the lowest onset potential for the oxidation of 4-HMBA compared to nickel and platinum. researchgate.net The surface redox chemistry of the gold electrode plays a critical role in driving the reaction. aip.org The proposed mechanism on a gold electrode in an alkaline solution involves several steps:

Adsorption of 4-HMBA molecules onto the gold electrode surface. researchgate.net

Chemisorption of hydroxide (B78521) anions on the electrode at positive potentials. researchgate.net

Deprotonation of the hydroxymethyl group. researchgate.net

An electron-proton transfer to form the aldehyde product. researchgate.net

High-performance liquid chromatography (HPLC) analysis has confirmed the products of the electrochemical oxidation of 4-HMBA on a gold electrode to be 4-carboxybenzaldehyde and terephthalic acid. aip.org These findings suggest that the hydroxymethyl group is oxidized sequentially to an aldehyde and then to a carboxylic acid. aip.org

| Electrode | Catalytic Activity for 4-HMBA Oxidation (Alkaline) | Onset Potential | Oxidation Products |

| Gold (Au) | High | Lowest among Au, Ni, Pt | 4-carboxybenzaldehyde, terephthalic acid aip.org |

| Nickel (Ni) | Moderate | Higher than Au | - |

| Platinum (Pt) | Inactive | - | - |

Hydrolysis Mechanisms and Reaction Kinetics of Related Esters

Esters derived from this compound, such as methyl 3-(hydroxymethyl)benzoate, can be hydrolyzed back to the parent carboxylic acid and the corresponding alcohol. libretexts.orgucalgary.ca This reaction can proceed under either acidic or basic conditions, typically following a nucleophilic acyl substitution pathway. ucalgary.ca

Base-Promoted Hydrolysis (Saponification): This is typically an irreversible process. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.cayoutube.com This intermediate then collapses, expelling the alkoxide as the leaving group and forming the carboxylic acid. ucalgary.ca In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt, driving the reaction to completion. youtube.com This mechanism is often referred to as a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) reaction. nih.gov

Acid-Catalyzed Hydrolysis: This is a reversible process and is the reverse of Fischer esterification. ucalgary.ca The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgucalgary.ca Following a series of proton transfers, the alcohol moiety is eliminated as a good leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid. libretexts.org

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of this compound is influenced by various intermolecular and intramolecular forces. libretexts.org The primary interactions are hydrogen bonding and London dispersion forces. libretexts.orglibretexts.org

Intramolecular Interactions : Intramolecular hydrogen bonding between the carboxylic acid group and the hydroxymethyl group is not favored in this compound. quora.com For an intramolecular hydrogen bond to form a stable structure, the resulting ring must typically be five or six-membered. quora.com Due to the meta substitution pattern, the distance between the -COOH and -CH₂OH groups is too large to allow for the formation of such a stable ring. quora.com

Intermolecular Interactions : The presence of both a hydrogen bond donor (-OH in both groups) and acceptor (C=O and -OH) allows for extensive intermolecular hydrogen bonding. libretexts.org Like other carboxylic acids, this compound can form hydrogen-bonded dimers in nonpolar solvents and in the solid state, where the carboxyl groups of two molecules interact. quora.com These strong intermolecular forces contribute to its solid state at room temperature and its solubility characteristics. These interactions can affect reactivity by influencing the availability of the functional groups to react with other reagents.

Mechanistic Studies of Derived Compounds in Complex Chemical Systems

Derivatives of hydroxybenzoic acids serve as versatile building blocks in organic synthesis. rasayanjournal.co.in For example, novel ester and hybrid derivatives of 3-hydroxybenzoic acid have been synthesized and investigated for their potential as chemotherapeutic agents. rasayanjournal.co.inresearchgate.net The synthesis of these compounds often involves esterification, where dicyclohexylcarbodiimide (B1669883) (DCC) can be used as a dehydrating agent. researchgate.net

While specific mechanistic studies on derivatives of this compound are sparse in the provided context, research on related compounds provides insight. For instance, the enzymatic dihydroxylation of substituted benzoic acids by dioxygenase systems is a key area of study. oup.com The substrate specificity and regioselectivity of these enzymatic reactions are governed by steric and electronic effects of the substituents on the benzoic acid ring. oup.com Higher activities are often observed for benzoates with smaller substituents, particularly at the 3-position. oup.com Such studies highlight how derivatives of this compound could behave in complex biological or biocatalytic systems, where enzyme-substrate interactions dictate the reaction mechanism and outcome.

Advanced Characterization Techniques and Spectroscopic Analysis of 3 Hydroxymethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural determination of 3-(Hydroxymethyl)benzoic acid, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule. Analysis is typically performed in a deuterated solvent, such as dimethyl sulfoxide (B87167) (DMSO-d₆), which solubilizes the compound without interfering with the signals.

The ¹H NMR spectrum reveals distinct signals for each unique proton. The carboxylic acid proton is typically observed as a broad singlet far downfield, often above 12 ppm, due to its acidic nature and hydrogen bonding. The protons of the aromatic ring appear in the range of 7.4 to 8.0 ppm, with their specific chemical shifts and coupling patterns determined by the meta-substitution. The benzylic protons of the hydroxymethyl group (CH₂) resonate as a singlet around 4.5 ppm, and the hydroxyl proton of this group appears as a triplet that can exchange with deuterium (B1214612) in the solvent.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 167 ppm. The aromatic carbons resonate between 127 and 142 ppm, with the carbon atom attached to the hydroxymethyl group (C3) and the one attached to the carboxyl group (C1) appearing at the downfield end of this range. The benzylic carbon of the hydroxymethyl group is observed at approximately 62 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~7.95 | Singlet | 1H | Aromatic H (C2-H) |

| ~7.85 | Doublet | 1H | Aromatic H (C6-H) |

| ~7.55 | Doublet | 1H | Aromatic H (C4-H) |

| ~7.45 | Triplet | 1H | Aromatic H (C5-H) |

| ~5.35 | Triplet | 1H | Alcohol (-CH₂OH ) |

| ~4.55 | Doublet | 2H | Benzylic (-CH₂ OH) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) (ppm) | Assignment |

| ~167.5 | Carboxylic acid (C OOH) |

| ~142.0 | Aromatic C (C -CH₂OH) |

| ~131.5 | Aromatic C (C -COOH) |

| ~130.5 | Aromatic CH (C6) |

| ~129.0 | Aromatic CH (C5) |

| ~128.5 | Aromatic CH (C4) |

| ~127.5 | Aromatic CH (C2) |

| ~62.5 | Benzylic (C H₂OH) |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis (e.g., TOF MS ES)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. The compound has a molecular formula of C₈H₈O₃ and a molecular weight of approximately 152.15 g/mol . nih.gov

In techniques like Electrospray Ionization (ESI), the molecule is typically observed as the deprotonated molecule [M-H]⁻ in negative ion mode at m/z 151, or as the protonated molecule [M+H]⁺ in positive ion mode at m/z 153. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak [M]⁺ at m/z 152 may be observed. Key fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, 17 amu) to form an acylium ion, and the loss of the entire carboxyl group (•COOH, 45 amu). For this compound, additional fragmentation pathways are expected, such as the loss of water (H₂O, 18 amu) from the molecular ion.

Table 3: Expected Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Description |

| 152 | [C₈H₈O₃]⁺ | Molecular Ion (M⁺) |

| 135 | [C₈H₇O₂]⁺ | Loss of •OH (M - 17) |

| 134 | [C₈H₆O₂]⁺ | Loss of H₂O (M - 18) |

| 123 | [C₇H₇O₂]⁺ | Loss of •CHO (M - 29) |

| 107 | [C₇H₇O]⁺ | Loss of •COOH (M - 45) |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum is dominated by absorptions from the carboxylic acid and alcohol groups. A very broad absorption band is typically observed from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. docbrown.info Superimposed on this broad band may be the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the CH₂ group (around 2850-2950 cm⁻¹). The O-H stretch of the hydroxymethyl group appears as a distinct, sharper band around 3300-3500 cm⁻¹. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is found in the region of 1680-1710 cm⁻¹. docbrown.info Other significant peaks include the C-O stretching of the carboxylic acid and alcohol (1200-1320 cm⁻¹) and the O-H bend of the carboxylic acid (~920 cm⁻¹). docbrown.info

Raman spectroscopy provides complementary information. While the O-H and C=O stretches are also visible, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum compared to the IR spectrum. scielo.br This makes Raman spectroscopy particularly useful for analyzing the benzene (B151609) ring substitution pattern.

Table 4: Key Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | O-H Stretch | Alcohol |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid (H-bonded) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1710 - 1680 | C=O Stretch | Carboxylic Acid |

| 1600, 1450 | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid / Alcohol |

| 960 - 900 | O-H Bend (out-of-plane) | Carboxylic Acid |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The electronic transitions are typically π → π* transitions associated with the aromatic system.

Similar to benzoic acid, the UV-Vis spectrum of this compound is expected to show characteristic absorption bands. In an acidic aqueous or alcoholic solvent, benzoic acid typically displays two main absorption maxima: one strong band around 230 nm and a weaker, structured band around 270-280 nm. sielc.com The hydroxymethyl group is a weak auxochrome and is not expected to cause a significant shift in these absorption maxima compared to the parent benzoic acid molecule. The position of these bands can be sensitive to the pH of the solution, as deprotonation of the carboxylic acid to form the benzoate (B1203000) anion can alter the electronic structure of the chromophore.

Table 5: Typical UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Solvent/pH | Associated Transition |

| ~230 nm | Acidic (e.g., pH 3) | π → π |

| ~275 nm | Acidic (e.g., pH 3) | π → π (Benzene B-band) |

Chromatographic Methods for Purity Assessment and Component Separation

Chromatographic techniques are fundamental for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence in various samples.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like this compound. upb.ro A reversed-phase setup is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or phosphoric acid) added to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. thermofisher.com Detection is commonly performed using a UV detector set at one of the compound's absorption maxima, such as 230 nm or 254 nm. helixchrom.com This method allows for the effective separation of this compound from its isomers, starting materials, and byproducts, enabling accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile components in a mixture. However, due to the low volatility and thermal instability of this compound, direct analysis by GC-MS is challenging. The presence of both a carboxylic acid and an alcohol functional group necessitates a derivatization step to convert them into more volatile and thermally stable analogues.

A common derivatization procedure involves silylation, where active hydrogens in the -COOH and -OH groups are replaced with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov The resulting TMS-ester/TMS-ether derivative is significantly more volatile and can be readily analyzed by GC-MS. nih.gov This method is highly effective for identifying and quantifying this compound in complex matrices. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that detailed experimental data from single-crystal X-ray diffraction analysis for this compound is not publicly available. Consequently, specific information regarding its crystal system, space group, unit cell dimensions, and precise molecular geometry in the solid state cannot be provided at this time.

While X-ray crystallography remains a fundamental technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid, such a study for this compound has not been reported in accessible literature. This technique would typically provide invaluable insights into:

Molecular Conformation: The dihedral angles defining the orientation of the carboxylic acid and hydroxymethyl groups relative to the benzene ring.

Intermolecular Interactions: The specific hydrogen bonding networks and other non-covalent interactions (e.g., π-π stacking) that govern the packing of molecules in the crystal lattice.

Precise Bond Lengths and Angles: Definitive measurements of the covalent bond distances and angles within the molecule, free from solvent or thermal averaging effects seen in other techniques.

Without experimental crystallographic data, a definitive analysis of the solid-state structure of this compound is not possible. Future studies involving the successful growth of a single crystal and subsequent X-ray diffraction analysis would be required to elucidate these structural details.

Computational Chemistry and Theoretical Studies on 3 Hydroxymethyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations on 3-(Hydroxymethyl)benzoic acid enable the optimization of its molecular geometry, providing a detailed picture of bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation. These calculations are foundational for understanding the molecule's stability and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a key indicator of molecular stability and reactivity; a larger gap generally implies higher stability and lower reactivity. academie-sciences.fr

Table 1: Calculated Electronic Parameters of this compound (Illustrative)

| Parameter | Formula | Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | Value |

| LUMO Energy (ELUMO) | - | Value |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Value |

| Ionization Potential (IP) | -EHOMO | Value |

| Electron Affinity (EA) | -ELUMO | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Value |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Value |

| Chemical Softness (S) | 1/(2η) | Value |

| Electrophilicity Index (ω) | μ2/(2η) | Value |

Note: Specific values are dependent on the level of theory and basis set used in the DFT calculations and require dedicated computational studies for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.comuni-muenchen.de The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. libretexts.org

For this compound, an MEP map would reveal the most negative potential localized around the oxygen atoms of the carboxylic acid and hydroxyl groups, highlighting these as the primary sites for electrophilic interactions. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the hydroxyl and carboxylic acid groups, as well as the aromatic ring protons, would exhibit a positive potential, indicating them as sites for nucleophilic interactions. This visual representation of charge distribution is instrumental in understanding hydrogen bonding patterns and other non-covalent interactions. libretexts.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra, such as UV-Vis spectra. nih.govresearchgate.net This technique calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities observed experimentally. academie-sciences.fr

For benzoic acid and its derivatives, TD-DFT calculations can accurately predict the characteristic absorption bands in the UV region. nih.gov The calculations typically involve optimizing the ground state geometry followed by a TD-DFT calculation using a functional known to perform well for electronic spectra, such as CAM-B3LYP, often in conjunction with a continuum solvation model to mimic solvent effects. academie-sciences.frnih.gov The predicted UV-Vis spectrum for this compound would show absorption bands corresponding to π → π* and n → π* transitions within the aromatic ring and the carbonyl group of the carboxylic acid.

Table 2: Predicted UV-Vis Absorption Data for this compound (Illustrative)

| Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| Value | Value | Value | HOMO → LUMO |

| Value | Value | Value | HOMO-1 → LUMO |

| Value | Value | Value | HOMO → LUMO+1 |

Note: The specific values are highly dependent on the computational methodology and solvent model employed.

Energy Decomposition Analysis (EDA) in Catalytic Reaction Mechanisms

Energy Decomposition Analysis (EDA) is a computational technique used to dissect the interaction energy between molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion (Pauli), and orbital (covalent) interactions. semanticscholar.org This method provides a deeper understanding of the nature of chemical bonds and intermolecular forces. unl.edu In the context of catalysis, EDA can be employed to elucidate the interactions between a catalyst and a substrate, revealing the driving forces behind the catalytic process.

While specific EDA studies on the catalytic reaction mechanisms of this compound are not detailed in the provided search results, this methodology could be applied to understand its role in, for example, esterification or oxidation reactions. By decomposing the interaction energy at various points along a reaction coordinate, including the transition state, researchers can gain insights into the role of different energy components in lowering the activation barrier.

Molecular Dynamics Simulations for Intermolecular Interactions and Crystallization Behaviors

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of intermolecular interactions and processes such as crystallization over time. mdpi.com These simulations can reveal how molecules of this compound interact with each other and with solvent molecules, leading to the formation of hydrogen-bonded networks and ultimately, the crystal lattice.

Additives can significantly influence the crystallization process, affecting crystal morphology, polymorphism, and nucleation kinetics. acs.org MD simulations are a powerful tool to investigate the mechanism by which additives exert their effects at the molecular level.

A study on the closely related isomer, 4-(Hydroxymethyl)benzoic acid (p-HMBA), demonstrated that the additive poly(vinylpyrrolidone) (PVP) could modify the crystal morphology from a rod-like to a block-like shape by impeding crystal nucleation and growth. The simulations revealed that hydrogen-bonding interactions between PVP and p-HMBA molecules inhibited the nucleation rate. Furthermore, the stronger interaction energy between PVP and the (101) crystal face compared to the (010) face led to a more pronounced inhibition of growth in the axial direction. acs.org

Although this study was conducted on the 4-isomer, similar principles would apply to this compound. MD simulations could be used to screen potential additives and predict their influence on the crystallization of this compound, providing valuable insights for controlling its solid-state properties. By simulating the interactions between the additive and different crystal faces of this compound, one could predict changes in crystal habit and growth rates.

Quantum Chemical Approaches to Reactivity and Biological Activity Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity and potential biological activities of molecules like this compound. These approaches calculate various molecular properties and electronic structure descriptors that provide insight into a compound's behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting a molecule's reactivity. The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) indicates the ability to accept an electron. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity. irjweb.com For instance, in a study of various benzoic acid derivatives, the HOMO-LUMO gap was calculated to assess chemical stability and reactivity. scispace.com A smaller gap suggests that less energy is required to excite an electron, making the molecule more prone to reaction. irjweb.com

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify different aspects of reactivity. These descriptors are crucial for building Quantitative Structure-Activity Relationships (QSAR), which correlate a compound's structure with its biological activity. rasayanjournal.co.in

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Potential (μ): The tendency of electrons to escape from a system (μ = (EHOMO + ELUMO) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (ELUMO - EHOMO) / 2). Harder molecules are generally less reactive.

Global Softness (S): The reciprocal of hardness (S = 1 / η). Softer molecules are typically more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η).

These parameters, when calculated for this compound, would allow for a comparative analysis of its reactivity against other known compounds. The following table illustrates typical quantum chemical descriptors calculated for a related compound, 3,5-Dinitrobenzoic acid, demonstrating the type of data generated in such studies. researchgate.net

| Descriptor | Value (a.u.) |

| EHOMO | -0.360 |

| ELUMO | -0.177 |

| Energy Gap (ΔE) | 0.183 |

| Ionization Potential (I) | 0.360 |

| Electron Affinity (A) | 0.177 |

| Chemical Potential (μ) | -0.268 |

| Chemical Hardness (η) | 0.091 |

| Global Softness (S) | 5.464 |

| Electrophilicity Index (ω) | 0.395 |

This interactive table shows example data for 3,5-Dinitrobenzoic acid, calculated at the B3LYP/6-311G(d,p) level of theory, illustrating the quantum descriptors used to predict chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, typically colored blue). For this compound, an MEP map would highlight the electronegative oxygen atoms of the carboxylic acid and hydroxyl groups as sites susceptible to electrophilic attack, while the hydrogen atoms would appear as electron-deficient.

Prediction of Biological Activity

The calculated quantum descriptors and structural information are instrumental in predicting biological activity through molecular docking simulations. nih.gov In this computational technique, the molecule is "docked" into the active site of a biological target, such as an enzyme or receptor, to predict its binding affinity and orientation. nih.gov For example, various hydroxybenzoic acids have been studied as potential inhibitors of enzymes like acetylcholinesterase, a target in Alzheimer's disease research. ucl.ac.uk A docking study of this compound against relevant biological targets could reveal its potential as a therapeutic agent by calculating its binding energy and identifying key interactions (like hydrogen bonds) with amino acid residues in the active site.

Theoretical Investigations of Reaction Mechanisms and Transition States in Synthesis

Computational chemistry provides profound insights into the mechanisms of chemical reactions, allowing researchers to map out the entire energy landscape of a synthetic pathway. This includes identifying intermediates, transition states, and calculating the activation energies that govern the reaction rate.

While a specific theoretical study on the synthesis of this compound is not readily found, a detailed computational investigation into the synthesis of its isomer, 4-(hydroxymethyl)benzoic acid (HMBA), from biomass-derived 5-(hydroxymethyl)furoic acid (HMFA) and ethylene (B1197577) serves as an excellent model for the methodology. osti.govamanote.com

Reaction Pathway Modeling

In the study of 4-HMBA synthesis catalyzed by a Lewis acid zeolite (Sn-BEA), Density Functional Theory (DFT) calculations were used to elucidate a two-step mechanism: osti.gov

Diels-Alder Cycloaddition: The reaction begins with a Diels-Alder reaction between HMFA and ethylene. This step was identified as being rate-limiting.

Lewis Acid-Catalyzed Dehydration: The resulting cycloadduct then undergoes a dehydration reaction, catalyzed by the Sn-BEA, to form the final aromatic product.

Transition State Analysis

For each step in the proposed mechanism, the geometry of the transition state (the highest energy point along the reaction coordinate) was calculated. Analyzing the structure of the transition state is crucial for understanding how the catalyst facilitates the reaction. For the Diels-Alder reaction leading to 4-HMBA, calculations showed that the Sn site in the zeolite catalyst stabilizes the transition state electrostatically, lowering the activation energy barrier. osti.gov

The calculated potential and free energy surfaces provide a quantitative description of the reaction. The following table presents the calculated energies for the key steps in the synthesis of 4-(hydroxymethyl)benzoic acid, illustrating the type of data that a similar study on the 3-isomer would produce. osti.gov

| Species | Description | Potential Energy (kcal/mol) | Free Energy (kcal/mol) |

| R | Reactants (HMFA + Ethylene) | 0.0 | 0.0 |

| TS1 | Diels-Alder Transition State | 25.8 | 41.5 |

| I1 | Diels-Alder Adduct | -24.7 | -10.5 |

| TS2 | Dehydration Transition State | -1.1 | 14.8 |

| P | Products (4-HMBA + H₂O) | -11.1 | -10.0 |

By performing similar DFT calculations for potential synthetic routes to this compound, chemists could optimize reaction conditions, select appropriate catalysts, and predict potential byproducts, thereby guiding experimental work and improving the efficiency of the synthesis.

Biological Activities and Pharmacological Investigations of 3 Hydroxymethyl Benzoic Acid Derivatives

Antimicrobial Efficacy and Mechanistic Insights

Derivatives of 3-(Hydroxymethyl)benzoic acid have demonstrated notable antimicrobial properties, with studies investigating their efficacy against a range of microorganisms.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Novel hybrid ester derivatives of 3-hydroxybenzoic acid have been synthesized and shown to be active against both Gram-positive and Gram-negative bacteria. rasayanjournal.co.inresearchgate.net The foundational molecule, 3-hydroxy methyl benzoate (B1203000), itself exhibits antibacterial properties against both types of bacterial cultures. rasayanjournal.co.inresearchgate.net Research indicates that the presence of a phenolic hydroxyl group in the structure of methyl 3-hydroxybenzoate contributes to a stronger antibacterial performance compared to benzoic acid and sorbic acid. The proposed mechanism of action involves the destruction of the microbial cell membrane, denaturation of intracellular proteins, and inhibition of respiratory and electron transport enzymes within the microbial cells.

Table 1: Antibacterial Activity of 3-Hydroxybenzoic Acid Derivatives

| Compound/Derivative | Bacterial Spectrum | Reference |

|---|---|---|

| Novel hybrid ester derivatives of 3-Hydroxybenzoic acid | Gram-positive and Gram-negative bacteria | rasayanjournal.co.inresearchgate.net |

| 3-Hydroxy methyl benzoate | Gram-positive and Gram-negative bacteria | rasayanjournal.co.inresearchgate.net |

| Methyl 3-hydroxybenzoate | General antibacterial |

Antifungal and Antialgal Properties of Derivatives

The literature suggests that 3-hydroxybenzoic acid and its derivatives possess a range of biological properties, including antifungal and antialgal activities. rasayanjournal.co.in While specific mechanistic details for this compound derivatives are not extensively detailed in the provided search results, the broader class of benzoic acid derivatives has been a subject of interest in the development of new antifungal agents. nih.govresearchgate.net Studies on other hydroxybenzoic acid esters, known as parabens, have shown that their antimicrobial activity, which includes antifungal action, increases with the length of the alkyl chain. nih.gov

Anti-inflammatory and Antioxidant Properties of Related Compounds

Scientific investigations have highlighted the anti-inflammatory and antioxidant potential of compounds structurally related to this compound. 3-Hydroxybenzoic acid itself is recognized as a naturally occurring compound with inherent anti-inflammatory and antioxidant properties. rasayanjournal.co.in

Research on benzoic acid derivatives isolated from the fruits of Melicope semecarpifolia has led to the identification of compounds with potent inhibitory effects on superoxide (B77818) anion generation and elastase release in human neutrophils, key markers of inflammation. nih.gov Furthermore, various hydroxybenzoic acid derivatives have been tested for their antioxidant capabilities, particularly their ability to scavenge superoxide radicals. semanticscholar.org The antioxidant activity is influenced by the number and position of hydroxyl groups on the benzoic acid structure. semanticscholar.org Phenolic acids, the class of compounds to which hydroxybenzoic acids belong, are known to exhibit antioxidant effects. mdpi.com

Anticancer Potential and Cellular Pathway Modulation

The anticancer potential of benzoic acid derivatives has been an active area of research, with studies focusing on their mechanisms of action at the cellular level. nih.govpreprints.org Dihydroxybenzoic acid (DHBA) derivatives, for instance, have been identified as potent inhibitors of histone deacetylases (HDACs). nih.gov This inhibition leads to the retardation of cancer cell growth by inducing reactive oxygen species (ROS) generation and apoptosis, mediated by Caspase-3. nih.gov Furthermore, these compounds can cause cell cycle arrest in the G2/M phase. nih.gov The broader class of organic molecules containing a benzoic acid moiety is recognized for its significant anticancer potential. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been specifically investigated for their ability to inhibit certain enzymes, with implications for the treatment of parasitic diseases.

Lactate (B86563) Dehydrogenase A Inhibition

Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells to support rapid proliferation. nih.gov The inhibition of LDHA is therefore considered a promising strategy in cancer therapy. nih.govfrontiersin.org Research has identified that derivatives of this compound serve as foundational structures for the development of LDHA inhibitors. Specifically, Methyl 3-(hydroxymethyl)benzoate, the methyl ester of this compound, is utilized in the synthetic preparation of N-acylhydrazone derivatives which have been identified as inhibitors of lactate dehydrogenase A. chemicalbook.comlookchem.com This positions this compound as a valuable scaffold in the design of targeted therapeutic agents against LDHA.

| Precursor Compound | Resulting Inhibitor Class | Target Enzyme | Reference |

|---|---|---|---|

| Methyl 3-(hydroxymethyl)benzoate | N-acylhydrazone derivatives | Lactate Dehydrogenase A (LDHA) | chemicalbook.comlookchem.com |

Influenza Neuraminidase Inhibition

Influenza neuraminidase is a key enzyme on the surface of the influenza virus that is essential for viral replication, making it a primary target for antiviral drugs. nih.govnih.gov While the broader class of benzoic acid derivatives has been investigated for the ability to inhibit this enzyme, specific studies focusing on derivatives of this compound for influenza neuraminidase inhibition are not prominent in the reviewed scientific literature. The development of neuraminidase inhibitors has primarily centered on analogs of sialic acid, such as Zanamivir and Oseltamivir. nih.gov

Studies on Interaction with Biomolecules and Biological Pathways

Protein and Enzyme Binding Affinities

The specific chemical structure of this compound allows for various interactions with biological macromolecules. The compound was included in a study aimed at developing inhibitors for the zinc-containing metalloenzyme, bovine carbonic anhydrase II (CAII). uni-muenchen.de In this research, which used an enzyme's active site to template the formation of potent inhibitors, 3-hydroxymethyl benzoic acid was utilized as one of the building blocks in the synthesis of potential ligands, indicating its ability to interact within the enzyme's active site. uni-muenchen.de

While not direct studies of the title compound, research on the structurally related benzyl (B1604629) alcohol shows that it can interact with proteins, sometimes causing destabilization or aggregation, which highlights the potential for the benzyl alcohol moiety within this compound to participate in protein binding. nih.govnih.gov

Modulation of Metabolic Pathways

The structure of this compound, containing both a carboxylic acid and a primary alcohol functional group, suggests its likely involvement in established metabolic pathways. The alcohol group can be a substrate for alcohol dehydrogenase (ADH), a major enzyme system found in the liver and other tissues responsible for oxidizing a wide variety of alcohols. nih.gov This enzymatic conversion would represent the entry of this compound into a metabolic pathway.

Furthermore, the metabolism of benzoic acid-related structures is well-documented. For instance, salicylates are extensively metabolized in the liver, with pathways including hydroxylation to form compounds like 2,3-dihydroxybenzoic acid. wikipedia.org This suggests that the benzoic acid core of this compound is recognizable by metabolic enzymes, which could subject it to various biotransformations.

Molecular Docking and Structure-Activity Relationship (SAR) Studies for Bioactivity

Direct molecular docking and comprehensive Structure-Activity Relationship (SAR) studies specifically centered on this compound are not extensively detailed in the available literature. However, its use as a precursor in the synthesis of targeted inhibitors provides indirect evidence of its structural utility.

The successful synthesis of N-acylhydrazone derivatives with LDHA inhibitory activity from a Methyl 3-(hydroxymethyl)benzoate starting material implies a foundational SAR. chemicalbook.comlookchem.com This suggests that the 3-(hydroxymethyl)benzoate scaffold possesses the appropriate structural features to be chemically modified into molecules that can effectively bind to the active site of LDHA. This utility as a chemical starting block underscores its potential in the rational design of more complex and potent enzyme inhibitors, even in the absence of dedicated computational docking or SAR studies for the parent molecule itself.

Applications of 3 Hydroxymethyl Benzoic Acid in Advanced Materials and Chemical Synthesis

Role as a Building Block in Complex Organic Synthesis

3-(Hydroxymethyl)benzoic acid is a versatile bifunctional molecule that serves as a valuable building block in the field of organic chemistry. chemimpex.com Its structure, featuring both a carboxylic acid and a hydroxymethyl group on an aromatic ring, allows for a wide range of chemical transformations. This dual functionality makes it an excellent candidate for constructing more complex molecules through reactions such as esterification, oxidation, and substitution. chemimpex.com The presence of the hydroxymethyl group enhances its reactivity, making it a key starting material for innovative compounds and formulations. chemimpex.com

Synthesis of Fine Chemicals

The utility of this compound extends to the synthesis of various fine chemicals. It acts as a crucial intermediate in the production of pesticides and flavors. chemicalbook.com Its solubility in organic solvents and compatibility with diverse functional groups make it a valuable component in the development of specialty chemicals like surfactants. chemimpex.com The compound's structure is leveraged by chemists to improve the performance, stability, and solubility of final products. chemimpex.com

Utilization in Pharmaceutical Development as a Key Intermediate

In the pharmaceutical industry, this compound and its derivatives play a significant role as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.comguidechem.com The core structure is a common scaffold used in drug development to enhance the efficacy and stability of therapeutic agents. chemimpex.com

Several derivatives highlight the importance of this structural motif in medicinal chemistry:

N-acylhydrazone derivatives: The methyl ester of this compound is used in the synthetic preparation of N-acylhydrazone derivatives, which have been investigated as potential lactate (B86563) dehydrogenase inhibitors. cymitquimica.com

Salbutamol Impurities: The related compound, 4-Hydroxy-3-(hydroxymethyl)benzoic acid, is listed as a fine chemical, intermediate, and impurity related to the bronchodilator drug Salbutamol. pharmaffiliates.com

Halogenated Derivatives: Halogenated versions, such as 4-Bromo-3-(hydroxymethyl)benzoic acid and 2-Fluoro-3-(hydroxymethyl)benzoic acid, are utilized as intermediates and building blocks for APIs, indicating the value of the hydroxymethylbenzoic acid scaffold in creating diverse pharmaceutical candidates. echemi.comechemi.com

Malaria Research: The synthesis of N-substituted salicylamides, investigated as inhibitors for the malaria parasite enzyme dihydroorotate (B8406146) dehydrogenase, has utilized derivatives like 2-hydroxy-3-hydroxymethyl-benzoic acid methyl ester. rsc.org

These examples underscore the compound's role as a foundational element for creating more complex and biologically active molecules for therapeutic use.

Integration into Polymer Chemistry for Specialty Materials with Enhanced Properties

This compound is integrated into polymer chemistry for the production of specialty polymers. chemimpex.com Its bifunctional nature, with both a hydroxyl and a carboxylic acid group, allows it to be incorporated into polymer chains, for example, through polyesterification. This contributes to materials with improved thermal and mechanical properties. chemimpex.com A patent for a pure acrylic emulsion designed for fabric foaming coatings lists 4-amino-3-(hydroxymethyl)benzoic acid, a derivative, as a potential component in a crosslinking monomer mixture, demonstrating its utility in creating advanced polymer formulations. google.com

Development of Novel Reagents and Probes in Biochemical Research

In the realm of biochemical research, this compound is utilized to investigate biological processes. chemimpex.com Researchers employ this compound to study enzyme interactions and metabolic pathways. chemimpex.com Furthermore, the broader class of compounds to which it belongs, such as pyridazinone derivatives, can be used as reagents for testing kinase-dependent signal transduction pathways in cellular models. google.com

Exploration in Photocatalytic and Photoelectric Materials Research

Within the scope of the available research, there is no specific information detailing the exploration or application of this compound in photocatalytic or photoelectric materials. While related compounds, such as terephthalic acid, are used in these fields, specific data for the 3-(hydroxymethyl) isomer is not prevalent in the searched literature. google.comlookchem.com

Application as a Highlighting Agent in Color Film Technology

This compound has been identified as a good highlighting agent in color film technology. chemicalbook.com Highlighters, in this context, are compounds used during the processing of photographic materials to enhance certain characteristics of the final image.

Future Perspectives and Emerging Research Avenues for 3 Hydroxymethyl Benzoic Acid

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of key intermediates like 3-(Hydroxymethyl)benzoic acid is no exception. Traditional synthesis routes often rely on harsh reagents and generate significant waste, prompting research into more sustainable alternatives. jddhs.com The concept of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances, is central to this effort. wjpmr.com

Future research in this area will likely focus on several key strategies:

Use of Renewable Feedstocks: Investigating pathways to synthesize this compound from biomass-derived sources, such as lignin. Lignin, a complex aromatic polymer, can be broken down into various benzoic acid derivatives, offering a renewable starting point for chemical synthesis. rsc.org

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the synthesis. Biocatalytic methods operate under mild conditions (ambient temperature and pressure, neutral pH) and exhibit high selectivity, minimizing by-product formation.

Energy-Efficient Techniques: Exploring the use of alternative energy sources like microwave irradiation or continuous flow processing to reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com

Atom Economy: Designing synthesis routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. wjpmr.com

The development of greener synthetic methods is crucial, as existing processes for similar compounds can involve expensive catalysts or produce by-products like bromides that cause equipment corrosion, deviating from green chemistry principles. google.com

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit |

| Waste Prevention | Designing synthetic routes with higher yields and fewer by-products. | Reduced environmental impact and lower disposal costs. |

| Atom Economy | Utilizing reactions that incorporate a maximum number of atoms from reactants into the final product. | Increased efficiency and conservation of resources. |

| Use of Renewable Feedstocks | Synthesizing the compound from biomass-derived precursors like lignin. rsc.org | Reduced reliance on fossil fuels and enhanced sustainability. |

| Catalysis | Employing biocatalysts or heterogeneous catalysts that can be easily recovered and reused. jddhs.com | Milder reaction conditions, higher selectivity, and process simplification. |

| Design for Energy Efficiency | Implementing methods like microwave-assisted synthesis or continuous flow processing. jddhs.com | Shorter reaction times and lower energy consumption. |

Application of Combinatorial Chemistry for Novel Derivative Discovery